![molecular formula C27H23NO6S B2870563 (7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 795287-40-0](/img/structure/B2870563.png)
(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
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Overview
Description
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The molecule contains a sulfonylamino group attached to a benzoate moiety, and an ethyl group attached to a chromenone ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar coumarin derivatives have been synthesized through reactions involving amino-coumarins and organic halides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromenone ring, a phenylethenyl group, a sulfonylamino group, and a benzoate moiety . The exact structure would need to be determined through spectroscopic techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the sulfonylamino group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the chromenone ring might confer aromaticity, while the sulfonylamino and benzoate groups might influence its solubility .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6S/c1-2-19-11-12-24-22(17-26(29)34-25(24)15-19)18-33-27(30)21-9-6-10-23(16-21)28-35(31,32)14-13-20-7-4-3-5-8-20/h3-17,28H,2,18H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUZYUUBYVPHBR-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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